molecular formula C13H7BrClFO B1292325 2-Bromo-4'-chloro-3'-fluorobenzophenone CAS No. 951890-58-7

2-Bromo-4'-chloro-3'-fluorobenzophenone

Cat. No. B1292325
CAS RN: 951890-58-7
M. Wt: 313.55 g/mol
InChI Key: NDEWQHGVIZYOHR-UHFFFAOYSA-N
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Description

2-Bromo-4'-chloro-3'-fluorobenzophenone is a halogenated benzophenone derivative. Benzophenones are a class of organic compounds that are commonly used as photoinitiators, UV blockers, and in the synthesis of various organic substances. The presence of bromine, chlorine, and fluorine atoms in the benzophenone structure can significantly alter its chemical and physical properties, as well as its reactivity.

Synthesis Analysis

The synthesis of halogenated benzophenones, such as this compound, typically involves halogenation reactions where bromine, chlorine, and fluorine are introduced into the benzophenone framework. For instance, the synthesis of 3-Bromo-2-fluorobenzoic acid, a related compound, was achieved through bromination, hydrolysis, diazotization, and deamination processes, starting from 2-amino-6-fluorobenzonitrile . Although the exact synthesis route for this compound is not detailed in the provided papers, similar halogenation strategies could be employed.

Molecular Structure Analysis

The molecular structure of halogenated benzophenones can be analyzed using various spectroscopic and crystallographic techniques. For example, a novel hydrazone derivative of a bromo-chloro-phenol was characterized by IR, UV-Vis spectroscopy, and X-ray single crystal diffraction . These methods provide insights into the bond lengths, angles, and overall geometry of the molecule. Density functional theory (DFT) calculations can also be used to predict the molecular geometry and vibrational frequencies, as seen in the analysis of 2-chloro-4-fluorobenzophenone .

Chemical Reactions Analysis

The chemical reactivity of halogenated benzophenones can be influenced by the presence and position of the halogen substituents. For example, photoinduced C-Br homolysis of 2-bromobenzophenones can lead to Pschorr cyclization, forming fluorenones . The substituents affect the reactivity of the derived radicals, with some promoting cyclization while others render the radicals unreactive for certain reactions. The high-temperature oxidation of a mixture containing 2-bromophenol and 2-chlorophenol resulted in a variety of products, including bromo-chloro derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be deduced from studies on similar compounds. The presence of halogen atoms is known to affect the vibrational spectra, as seen in the FT-IR and Raman studies of 2-chloro-4-fluorobenzophenone . Theoretical calculations, such as DFT, can predict the hyperpolarizability and electronic properties like the HOMO-LUMO gap, which are indicative of the molecule's stability and reactivity . The photolysis of halogenated phenols has been studied, revealing the dynamics of bond dissociation and the influence of halogen substituents on the photodissociation pathways .

Scientific Research Applications

Synthesis and Chemical Analysis

  • Research on related chemical structures involves synthesis and spectral analysis to understand molecular geometry and chemical reactivity. For example, compounds synthesized from derivatives similar to 2-Bromo-4'-chloro-3'-fluorobenzophenone have been analyzed for their photophysical properties, chemical shifts in NMR spectra, and vibrational frequencies using computational methods like DFT (Density Functional Theory) calculations. These studies aid in identifying chemically active sites responsible for a compound's reactivity (Satheeshkumar et al., 2017).

Material Science Applications

  • In material science, the structural investigations of halogenated compounds have revealed insights into crystal structures, showcasing the importance of halogen atoms in determining molecular packing and interactions. Such research helps in understanding the physicochemical properties of materials, which could be crucial for developing new materials with specific characteristics (Knapp et al., 2005).

Photophysical and Photoreaction Studies

  • Studies on benzophenone derivatives, including those with bromo, chloro, and fluoro substitutions, explore their photophysical behaviors and reaction mechanisms under specific conditions. For instance, vibrational assignment of spectral data and thermodynamic properties of similar compounds have been examined using quantum chemical calculations, providing insights into the energy landscapes and reaction pathways of these molecules (Chaitanya et al., 2011).

Potential Pharmacological Implications

  • Although direct studies on pharmacological applications of this compound are not available, related compounds have been investigated for their antimicrobial and anticancer activities. The synthesis of fluorinated chromones and chlorochromones, derived from bromo-fluorobenzaldehydes, and their screening for antimicrobial activities suggest a methodology that could potentially be applied to explore the bioactive properties of similar halogenated benzophenone derivatives (Jagadhani et al., 2014).

properties

IUPAC Name

(2-bromophenyl)-(4-chloro-3-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrClFO/c14-10-4-2-1-3-9(10)13(17)8-5-6-11(15)12(16)7-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDEWQHGVIZYOHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)Cl)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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